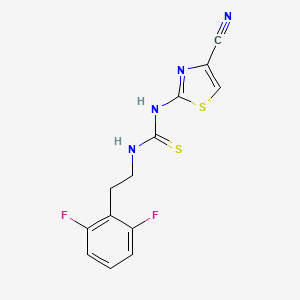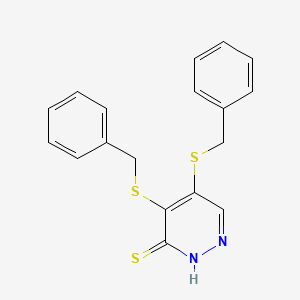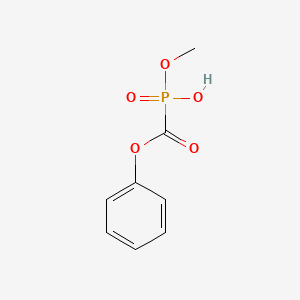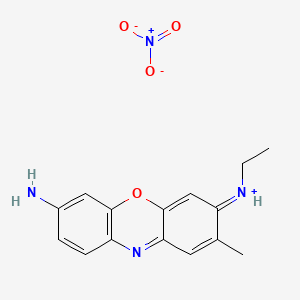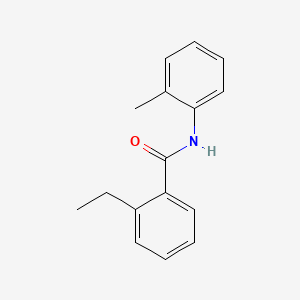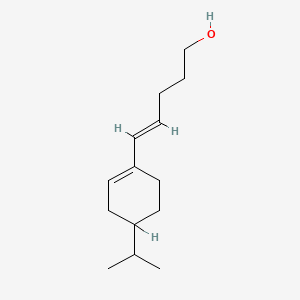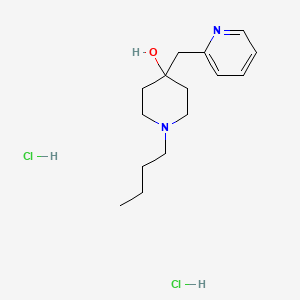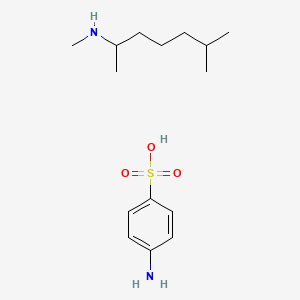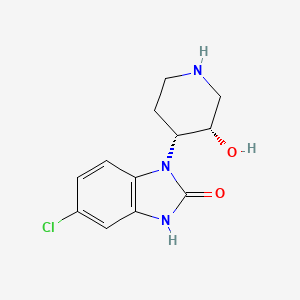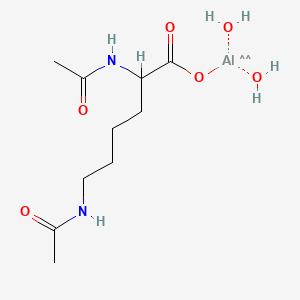
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium is a chemical compound with the molecular formula C10H22AlN2O6 and a molecular weight of 293.273 g/mol . This compound is known for its unique structure, which includes diacetylated lysine ligands coordinated to an aluminum center. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium typically involves the reaction of diacetyl-L-lysine with an aluminum salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the diacetyl-L-lysine ligands to the aluminum center .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diacetyl-L-lysine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized aluminum complexes, while substitution reactions can produce new aluminum-ligand complexes .
Scientific Research Applications
Chemistry
In chemistry, (N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium is used as a precursor for the synthesis of other aluminum complexes. Its unique structure makes it a valuable compound for studying coordination chemistry and ligand exchange reactions .
Biology
In biological research, this compound is used to study the interactions between metal ions and biological molecules. It serves as a model compound for understanding the role of aluminum in biological systems .
Medicine
Its ability to form stable complexes with various ligands makes it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of (N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium involves the coordination of the diacetyl-L-lysine ligands to the aluminum center. This coordination stabilizes the aluminum ion and allows it to interact with other molecules. The molecular targets and pathways involved in its action depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Similar Compounds
(N2,N6-Diacetyl-L-lysinato-O1,O2)hydroxyaluminium: Similar structure but with one less hydroxyl group.
(N2,N6-Diacetyl-L-lysinato-O1,O2)chloroaluminium: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
(N2,N6-Diacetyl-L-lysinato-O1,O2)dihydroxyaluminium is unique due to its specific coordination environment and the presence of two hydroxyl groups. This gives it distinct chemical properties and makes it suitable for a wide range of applications .
Properties
CAS No. |
56379-05-6 |
|---|---|
Molecular Formula |
C10H21AlN2O6 |
Molecular Weight |
292.27 g/mol |
InChI |
InChI=1S/C10H18N2O4.Al.2H2O/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14;;;/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16);;2*1H2/q;+1;;/p-1 |
InChI Key |
HDYKGPBFWRAQFD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O[Al])NC(=O)C.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


